N-[2-(adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide hydrochloride
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Overview
Description
N-[2-(adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide hydrochloride is a synthetic compound with a unique structure that combines an adamantane moiety with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide hydrochloride typically involves the reaction of adamantan-1-yl ethylamine with 2-(piperidin-1-yl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine nitrogen or the adamantane carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted adamantane or piperidine derivatives.
Scientific Research Applications
N-[2-(adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of N-[2-(adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of the compound, allowing it to cross cell membranes more easily. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-[2-(adamantan-1-yl)ethyl]acetamide: Lacks the piperidine ring, making it less versatile in biological applications.
2-(adamantan-1-yl)ethylamine: A simpler structure with fewer functional groups, limiting its reactivity.
2-(piperidin-1-yl)acetamide: Does not contain the adamantane moiety, reducing its lipophilicity and membrane permeability
Uniqueness
N-[2-(adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide hydrochloride is unique due to the combination of the adamantane and piperidine moieties. This structure provides a balance of lipophilicity and reactivity, making it suitable for a wide range of applications in chemistry, biology, and medicine .
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-2-piperidin-1-ylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O.ClH/c22-18(14-21-6-2-1-3-7-21)20-5-4-19-11-15-8-16(12-19)10-17(9-15)13-19;/h15-17H,1-14H2,(H,20,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMFDHQZQKXMJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NCCC23CC4CC(C2)CC(C4)C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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